molecular formula C7H5ClN2OS B8556054 2-Propargylsulfinyl-5-chloropyrimidine

2-Propargylsulfinyl-5-chloropyrimidine

Cat. No.: B8556054
M. Wt: 200.65 g/mol
InChI Key: CQSKEBUTBUPFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propargylsulfinyl-5-chloropyrimidine is a pyrimidine derivative featuring a propargylsulfinyl (-S(O)-C≡CH) group at the 2-position and a chlorine atom at the 5-position. Its molecular formula is inferred as C₇H₅ClN₂OS (molecular weight ≈ 200.64 g/mol).

Properties

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

IUPAC Name

5-chloro-2-prop-2-ynylsulfinylpyrimidine

InChI

InChI=1S/C7H5ClN2OS/c1-2-3-12(11)7-9-4-6(8)5-10-7/h1,4-5H,3H2

InChI Key

CQSKEBUTBUPFEL-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)C1=NC=C(C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 2-Propargylsulfinyl-5-chloropyrimidine with three analogs from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound* C₇H₅ClN₂OS ~200.64 Propargylsulfinyl, Chloropyrimidine Covalent inhibition, click chemistry, drug design (inferred)
2-(Phenylthio)pyrimidine-5-carboxylic Acid C₁₁H₈N₂O₂S 246.07 Phenylthio, Carboxylic Acid Covalent warhead for kinase inhibitors; undergoes nucleophilic substitution reactions
2-Chloropyrimidine-5-sulfonyl chloride C₄H₂Cl₂N₂O₂S 213.03 Sulfonyl chloride, Chloropyrimidine Reactive intermediate for sulfonamide synthesis; high electrophilicity
2-Chloro-5-phenylpyrimidine C₁₀H₇ClN₂ 190.63 Phenyl, Chloropyrimidine Building block for pharmaceuticals; enhances lipophilicity

Research Findings and Trends

  • Electrophilicity Hierarchy : Sulfonyl chloride (most reactive) > propargylsulfinyl ≈ phenylthio > chloropyrimidine.
  • Click Chemistry Advantage : The propargyl group in the target compound enables modular bioconjugation, a feature absent in other analogs .
  • Safety Considerations : Sulfonyl chlorides (e.g., ) require stringent handling due to corrosivity, whereas sulfinyl and thioether derivatives are less hazardous .

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